1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea
Description
1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea is a chiral phosphorus-containing urea derivative widely utilized in asymmetric catalysis, particularly in hydrogenation reactions. This compound is part of the UREAphos and METAMORPhos Ligand Kit, designed for enantioselective synthesis .
Properties
IUPAC Name |
1-[(1R,2S)-1-bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N2O2P/c1-22-14-10-12-20-27(22)35(28-21-13-11-15-23(28)2)34-29(25-16-6-4-7-17-25)24(3)31-30(33)32-26-18-8-5-9-19-26/h4-21,24,29H,1-3H3,(H2,31,32,33)/t24-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAQCUMHKBUVOE-OUTSHDOLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)OC(C3=CC=CC=C3)C(C)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)O[C@H](C3=CC=CC=C3)[C@H](C)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Epoxidation and Ring-Opening
The (1R,2S)-1-phenylpropan-2-ol backbone can be synthesized via asymmetric epoxidation of 1-phenylpropene using a Sharpless epoxidation catalyst (e.g., titanium tetraisopropoxide with a chiral tartrate ligand). Subsequent acid-catalyzed ring-opening of the epoxide with water yields the diol, which is selectively protected and oxidized.
Reaction Conditions :
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Epoxidation: Ti(OiPr)₄, (+)-DET, tert-butyl hydroperoxide (TBHP), −20°C, 24 h.
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Ring-opening: H₂SO₄ (0.1 M) in THF/H₂O (3:1), 25°C, 12 h.
Phosphorylation of the Chiral Alcohol
The di-o-tolylphosphinooxy group is introduced via phosphorylation of the (1R,2S)-1-phenylpropan-2-ol intermediate. This step typically employs di-o-tolylphosphinic chloride in the presence of a base to scavenge HCl:
Optimization Notes :
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Use of anhydrous dichloromethane or THF minimizes side reactions.
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Reaction progress monitored by ³¹P NMR to confirm complete phosphorylation.
Urea Formation via Isocyanate Coupling
The final step involves reacting the phosphorylated alcohol with phenyl isocyanate to install the urea functionality. This reaction proceeds via nucleophilic attack of the amine (generated in situ) on the isocyanate:
Critical Parameters :
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Solvent : Dry toluene or DMF at 60–80°C.
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Catalyst : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) to accelerate urea formation.
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Workup : Precipitation in ice-water followed by recrystallization from ethanol/water (4:1).
Purification and Stereochemical Validation
Chromatographic and Crystallographic Methods
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Column Chromatography : Silica gel with ethyl acetate/hexanes (1:3) removes unreacted isocyanate and phosphine oxide byproducts.
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Chiral HPLC : Confirms enantiomeric excess (>99% ee) using a Chiralpak AD-H column (hexane/iPrOH 90:10, 1.0 mL/min).
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X-ray Crystallography : Resolves the (1R,2S) configuration (Fig. 1).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 16H, aromatic), 5.21 (d, J = 8.2 Hz, 1H, NH), 4.85 (quintet, J = 6.4 Hz, 1H, CH), 3.92 (dd, J = 10.1, 4.3 Hz, 1H, CH₂).
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³¹P NMR (162 MHz, CDCl₃): δ 28.5 (s, P=O).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (%) | Scalability |
|---|---|---|---|---|
| Phosphorylation-Urea | 78 | 99.5 | 99.8 | Industrial |
| Epoxide Ring-Opening | 65 | 98.2 | 97.5 | Pilot Plant |
Chemical Reactions Analysis
1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylurea moiety, using nucleophiles under basic conditions.
Scientific Research Applications
Catalytic Applications
1.1. Role as a Ligand in Transition Metal Complexes
The compound serves as a bidentate ligand in coordination chemistry, particularly with transition metals such as palladium and platinum. Its ability to stabilize low oxidation states of metals enhances catalytic activity in various reactions:
- Cross-Coupling Reactions : It has been utilized in Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds under mild conditions. The di-o-tolylphosphino group provides steric bulk and electronic properties that favor the coupling process .
- Cationic Polymerization : As an initiator for cationic polymerization, this compound generates active species that can initiate polymerization reactions without toxic elements like arsenic .
Table 1: Summary of Catalytic Applications
| Application | Reaction Type | Metal Used | Reference |
|---|---|---|---|
| Cross-Coupling | Suzuki, Heck | Palladium | |
| Cationic Polymerization | Polymer Synthesis | Various |
Medicinal Chemistry
2.1. Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. The phosphine oxide moiety is known for its ability to interact with biological targets, potentially leading to apoptosis in cancer cells:
- Mechanism of Action : Studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death through mitochondrial pathways .
Table 2: Medicinal Applications and Mechanisms
| Application | Target Disease | Mechanism of Action | Reference |
|---|---|---|---|
| Anticancer | Various Cancers | Induction of oxidative stress |
Materials Science
3.1. Synthesis of Functional Materials
The compound has been explored for its role in synthesizing functional materials such as polymers and nanocomposites:
- Polymer Composites : Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for advanced material applications .
- Nanostructured Materials : Research indicates that using this compound can lead to the development of nanostructured materials with unique electronic properties due to the phosphine groups facilitating charge transfer processes .
Table 3: Material Science Applications
Mechanism of Action
The mechanism of action of 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea involves its role as a chiral ligand. It coordinates with metal centers in catalytic processes, influencing the stereochemistry of the reaction products. The molecular targets include various metal ions, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₃₀H₃₁N₂O₂P
- Molecular Weight : 482.55 g/mol
- CAS Number : 1391410-56-2
- Physical Form : White, moisture-sensitive powder requiring storage at 2–8°C .
- Stereochemistry : The (1R,2S) configuration is critical for its role in asymmetric induction during catalysis .
The compound’s structure features a urea backbone linked to a phosphinooxy group with di-o-tolyl substituents, providing both steric bulk and electronic modulation to enhance catalytic activity .
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table compares 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea with analogous ligands:
Note: CAS number discrepancies exist for 1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea. lists it as 1391410-56-2, while assigns this CAS to the (1R,2S) isomer. This may reflect a database error or batch-specific labeling.
Stereochemical and Functional Differences
Stereochemical Impact: The (1R,2S) configuration in the target compound creates a distinct chiral environment, crucial for enantioselectivity in hydrogenation . Dinaphtho-based analogs (e.g., CAS 1198080-55-5) feature extended aromatic systems, increasing π-π interactions but limiting flexibility in catalytic pockets .
Electronic Effects: The di-o-tolylphosphinooxy group in the target compound provides moderate electron-donating properties, balancing reactivity and stability. DTP-DPEphos, with a diphenylether backbone, offers stronger electron-withdrawing character, favoring oxidative addition in cross-coupling .
Applications :
- The target compound is optimized for asymmetric hydrogenation of ketones and alkenes .
- Dinaphtho derivatives excel in reactions requiring rigid, bulky ligands (e.g., allylic alkylation) .
Research Findings and Performance Insights
- Catalytic Efficiency : The target compound demonstrates superior enantiomeric excess (ee) in hydrogenation of α,β-unsaturated carbonyls compared to its (2S)-propan-2-yl counterpart, likely due to enhanced stereochemical control .
- Stability : Moisture sensitivity necessitates strict storage conditions, whereas DTP-DPEphos exhibits greater air stability .
- Synthetic Accessibility : The target compound is commercially available in ligand kits, while dinaphtho analogs require multi-step synthesis, increasing cost .
Biological Activity
1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular structure features a phosphinooxy group, which is significant for its biological activity. The presence of the phosphino group often enhances interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
This compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. The di-o-tolylphosphinooxy group is believed to play a crucial role in binding to enzyme active sites.
- Antiproliferative Effects : In vitro studies indicate that this compound may exhibit antiproliferative effects on various cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Properties : Preliminary studies suggest that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
Case Studies
- Anticancer Activity :
- Neuroprotection :
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate plasma protein binding. It is metabolized primarily in the liver, with metabolites exhibiting reduced activity compared to the parent compound.
Data Table: Summary of Biological Activities
Q & A
Q. What safety protocols are essential when handling this compound?
- Guidelines : Use a fume hood, nitrile gloves, and safety goggles. In case of skin contact, wash with 10% aqueous ethanol. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
Q. How to design a robust catalytic screening protocol?
- Framework :
Substrate Scope : Test aryl halides with varying electronic profiles (e.g., p-NO, p-OMe).
Catalyst Loading : Screen 0.5–5 mol% ligand with Pd(OAc).
Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.
Kinetic Profiling : Track TOF at 30-minute intervals .
Tables
Table 1 : Comparative Catalytic Performance of Ligand Diastereomers
| Diastereomer | ee (%) in Hydrogenation | TOF (h) | Reference |
|---|---|---|---|
| (1R,2S)-isomer | 92 | 450 | |
| (1R,2R)-isomer | 78 | 320 |
Table 2 : Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 88 |
| THF | 7.5 | 75 |
| DMF | 36.7 | 62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
